molecular formula C11H22O B2881310 (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol CAS No. 2248218-98-4

(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol

Cat. No. B2881310
CAS RN: 2248218-98-4
M. Wt: 170.296
InChI Key: FICGLESTTWBZKH-RGURZIINSA-N
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Description

(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral alcohol that has gained significant attention in scientific research due to its potential applications in the fields of medicine, chemistry, and materials science. DMCP is a colorless liquid that has a characteristic odor and is soluble in most organic solvents.

Scientific Research Applications

(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery agent due to its solubility in organic solvents.
In the field of chemistry, (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use as a solvent for organic reactions due to its low toxicity and high boiling point.
In the field of materials science, (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been used as a building block for the synthesis of chiral polymers and liquid crystals. It has also been studied for its potential use as a chiral dopant in liquid crystal displays.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act on the central nervous system by inhibiting the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe drug candidate for human use.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol in lab experiments include its high enantiomeric purity, low toxicity, and solubility in organic solvents. However, its limited availability and high cost may pose challenges for researchers who wish to use it in their experiments.

Future Directions

There are several future directions for research on (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol. One potential area of study is the development of (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol-based drugs for the treatment of inflammatory and pain-related disorders. Another potential area of study is the use of (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol as a chiral auxiliary in asymmetric synthesis reactions. Finally, the potential use of (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol as a chiral dopant in liquid crystal displays could also be investigated further.

Synthesis Methods

(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol can be synthesized using various methods, including the reduction of ketones and aldehydes, as well as the Grignard reaction. The most common method for synthesizing (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is the reduction of 3,3-dimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. This method yields (2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol with high enantiomeric purity, making it suitable for use in pharmaceutical and medicinal applications.

properties

IUPAC Name

(2R)-2-(3,3-dimethylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICGLESTTWBZKH-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,3-Dimethylcyclohexyl)propan-1-ol

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